molecular formula C18H29N3 B3853370 1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine

1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine

Cat. No.: B3853370
M. Wt: 287.4 g/mol
InChI Key: CMGQOEMGDYKWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a dimethylphenyl group and a methylpiperidinyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable dimethylphenyl halide with the piperazine ring in the presence of a base.

    Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a reductive amination reaction. This involves the reaction of the piperazine derivative with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: Lacks the methylpiperidinyl group, which may result in different pharmacological properties.

    4-(1-Methylpiperidin-4-yl)piperazine: Lacks the dimethylphenyl group, affecting its binding affinity and activity.

    1-(2,5-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)piperidine: Similar structure but with a piperidine ring, which may alter its pharmacokinetics and dynamics.

Uniqueness

1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine is unique due to the presence of both the dimethylphenyl and methylpiperidinyl groups, which contribute to its specific binding properties and potential therapeutic applications. The combination of these groups in a single molecule allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3/c1-15-4-5-16(2)18(14-15)21-12-10-20(11-13-21)17-6-8-19(3)9-7-17/h4-5,14,17H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGQOEMGDYKWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2,5-Dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.